molecular formula C10H12N4O B6637986 [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol

[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol

Cat. No.: B6637986
M. Wt: 204.23 g/mol
InChI Key: VRHPWFMEFYWWPJ-UHFFFAOYSA-N
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Description

[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol is a chemical compound that features a tetrazole ring substituted with a methyl group and attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the three-component domino reaction involving an arylamino derivative, triethyl orthoformate, and sodium azide in glacial acetic acid . Another method involves treating the appropriate acetamide with a tetrachlorosilane–sodium azide system in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the tetrazole ring or modify the phenyl ring.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the tetrazole ring.

Mechanism of Action

The mechanism by which [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol exerts its effects involves its ability to form stable complexes with metal ions. The tetrazole ring can coordinate with metal ions, affecting their transport and storage in biological systems . Additionally, the compound’s reactivity allows it to participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole: A simple tetrazole ring without additional substituents.

    5-Methyltetrazole: A tetrazole ring with a methyl group at the 5-position.

    Phenylmethanol: A phenyl ring attached to a methanol group.

Uniqueness

[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol is unique due to the combination of the tetrazole ring, methyl group, and phenylmethanol structure. This combination imparts specific chemical and physical properties that are not present in the individual components or simpler derivatives .

Properties

IUPAC Name

[4-[(5-methyltetrazol-1-yl)methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8-11-12-13-14(8)6-9-2-4-10(7-15)5-3-9/h2-5,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPWFMEFYWWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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